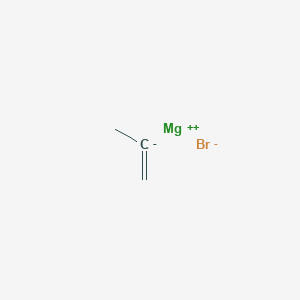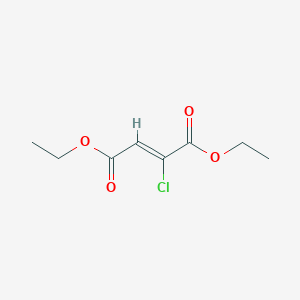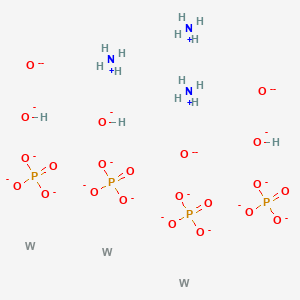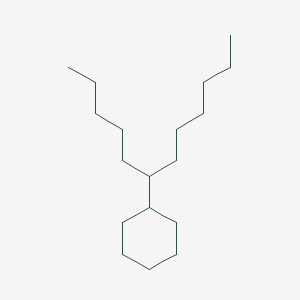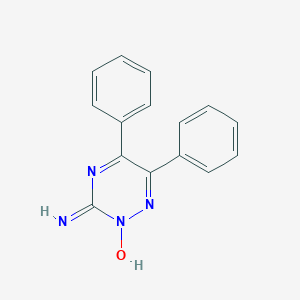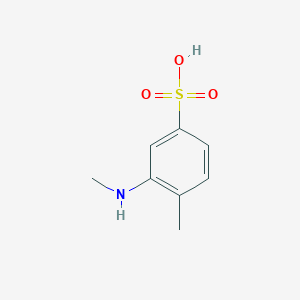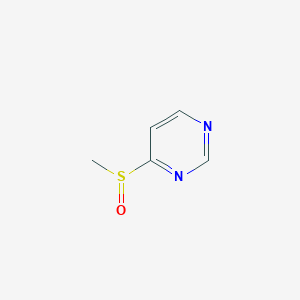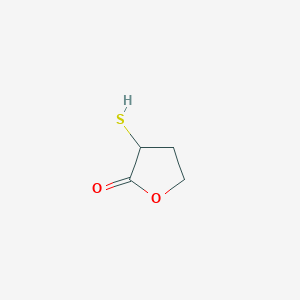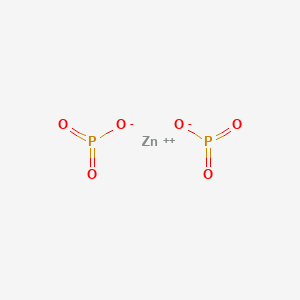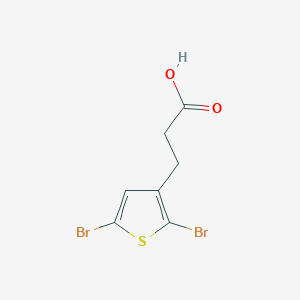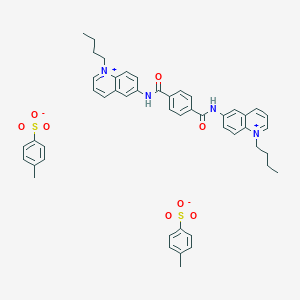
6,6'-(p-Phenylenebis(carbonylimino))bis(1-butylquinolinium) ditosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6'-(p-Phenylenebis(carbonylimino))bis(1-butylquinolinium) ditosylate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BQCA and is a quaternary ammonium salt.
Aplicaciones Científicas De Investigación
BQCA has been extensively studied for its potential applications in various fields such as neuroscience, drug discovery, and nanotechnology. In neuroscience, BQCA is used as a selective agonist for the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. BQCA has also been used in drug discovery as a lead compound for the development of new drugs that target the α7 nicotinic acetylcholine receptor. In nanotechnology, BQCA has been used as a building block for the synthesis of functionalized nanoparticles.
Mecanismo De Acción
BQCA acts as a selective agonist for the α7 nicotinic acetylcholine receptor. When BQCA binds to the receptor, it causes a conformational change that results in the opening of the ion channel. This leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways.
Efectos Bioquímicos Y Fisiológicos
BQCA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BQCA can enhance synaptic plasticity and improve cognitive function. BQCA has also been shown to have neuroprotective effects against oxidative stress and inflammation. In addition, BQCA has been shown to have anti-tumor activity in certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BQCA is its high selectivity for the α7 nicotinic acetylcholine receptor. This allows for more precise targeting of this receptor in experiments. However, one limitation of BQCA is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of BQCA. One area of interest is the development of new drugs that target the α7 nicotinic acetylcholine receptor for the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the use of BQCA as a building block for the synthesis of functionalized nanoparticles for various applications such as drug delivery and imaging. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BQCA and its potential applications in various fields.
Conclusion:
In conclusion, 6,6'-(p-Phenylenebis(carbonylimino))bis(1-butylquinolinium) ditosylate, or BQCA, is a synthetic compound with potential applications in various fields such as neuroscience, drug discovery, and nanotechnology. BQCA acts as a selective agonist for the α7 nicotinic acetylcholine receptor and has various biochemical and physiological effects. While BQCA has limitations for lab experiments, it has several advantages that make it a promising compound for future research.
Métodos De Síntesis
The synthesis of BQCA involves the reaction of 6,6'-dibromo-2,2'-biquinoline with 1,4-diaminobutane and subsequent reaction of the resulting intermediate with p-toluenesulfonyl chloride. This yields BQCA as a white solid with a melting point of 170-172°C.
Propiedades
Número CAS |
14120-88-8 |
|---|---|
Nombre del producto |
6,6'-(p-Phenylenebis(carbonylimino))bis(1-butylquinolinium) ditosylate |
Fórmula molecular |
C48H50N4O8S2 |
Peso molecular |
875.1 g/mol |
Nombre IUPAC |
1-N,4-N-bis(1-butylquinolin-1-ium-6-yl)benzene-1,4-dicarboxamide;4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H34N4O2.2C7H8O3S/c1-3-5-19-37-21-7-9-27-23-29(15-17-31(27)37)35-33(39)25-11-13-26(14-12-25)34(40)36-30-16-18-32-28(24-30)10-8-22-38(32)20-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h7-18,21-24H,3-6,19-20H2,1-2H3;2*2-5H,1H3,(H,8,9,10) |
Clave InChI |
OPYXKRYDFNCJTK-UHFFFAOYSA-N |
SMILES |
CCCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)[N+](=CC=C5)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES canónico |
CCCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)[N+](=CC=C5)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Sinónimos |
is-(n-butyl)-N,N'-bis-(6-quinoyl)terephthalamide bis-(n-butyl)-QBQ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)
![Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B77316.png)
